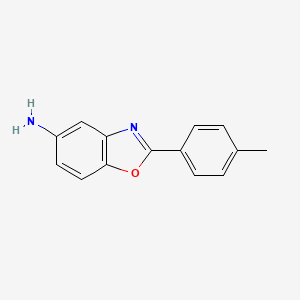

2-(4-Methylphenyl)-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZLOKDLSZAZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352260 | |

| Record name | 2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54995-50-5 | |

| Record name | 2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Methylphenyl 1,3 Benzoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) and p-tolyl moieties, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons on the p-tolyl group typically appear as two doublets in the range of δ 7.0-8.5 ppm, a characteristic AA'BB' system. The protons on the benzoxazole ring will also resonate in the aromatic region, with their specific shifts and coupling patterns dependent on the substitution pattern. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl (CH₃) group protons will give a sharp singlet, typically in the upfield region around δ 2.4 ppm. For structurally similar compounds like 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido)-benzoxazoles, the spectral data provides a reference for the expected chemical shifts nih.gov.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (p-tolyl) | 7.80-8.20 | d | ~8.0 |

| Aromatic-H (p-tolyl) | 7.20-7.40 | d | ~8.0 |

| Aromatic-H (benzoxazole) | 7.00-7.60 | m | - |

| Amine-H (NH₂) | 3.50-5.00 | br s | - |

| Methyl-H (CH₃) | ~2.4 | s | - |

| Note: Predicted values are based on the analysis of structurally related compounds. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show signals for the quaternary carbons of the benzoxazole ring system, including the characteristic C=N carbon. The carbons of the p-tolyl group and the amine-substituted benzoxazole ring will also have distinct chemical shifts. The methyl carbon will appear in the upfield region of the spectrum. The chemical shifts for carbons in benzoxazole and related heterocyclic systems are well-documented and provide a basis for assignment organicchemistrydata.orglibretexts.orgmdpi.com. For instance, in related 1,3-benzazoles, the C2 carbon typically resonates at a high chemical shift mdpi.com. The signals for oxadiazole ring carbons in a similar molecule, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, appear at δ 164.32 and 161.98 ppm researchgate.net.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Benzoxazole C2) | 160-165 |

| Aromatic C-O | 148-152 |

| Aromatic C-N | 140-145 |

| Aromatic C (p-tolyl) | 120-140 |

| Aromatic C (benzoxazole) | 105-135 |

| Methyl C (CH₃) | 20-25 |

| Note: Predicted values are based on the analysis of structurally related compounds. |

Advanced 2D NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HMQC/HSQC, ¹H-¹⁵N HMQC/HSQC)

To definitively assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the aromatic rings.

¹H-¹³C HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of protonated carbons.

¹H-¹⁵N HMQC/HSQC: This technique can be used to observe the correlation between the amine protons and the nitrogen atom, confirming the presence and electronic environment of the amino group. The use of 2D NMR has been demonstrated in the structural elucidation of similarly complex heterocyclic systems, such as substituted 1,2,4-triazoles mdpi.com.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. The C=N stretching of the benzoxazole ring typically appears in the 1600-1680 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the oxazole (B20620) ring is expected around 1240 cm⁻¹. General tables of characteristic IR absorptions provide a baseline for these assignments vscht.cz.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Weak |

| C=N Stretch (benzoxazole) | 1600-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O-C Stretch (benzoxazole) | 1200-1250 | Strong |

| Note: Predicted values are based on the analysis of structurally related compounds. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization is a suitable technique.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (C₁₄H₁₂N₂O), the expected exact mass is 224.0950 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The observation of the [M+H]⁺ ion at m/z 225.1028 would confirm the molecular weight of the compound. ESI-MS is routinely used for the characterization of various heterocyclic compounds rsc.org.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 224.0950 |

| [M+H]⁺ | 225.1028 |

| [M+Na]⁺ | 247.0847 |

| Note: Calculated values are for the most abundant isotopes. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact elemental composition.

For this compound, with a molecular formula of C₁₄H₁₂N₂O, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The HRMS analysis would be expected to yield a measured m/z value that corresponds closely to this theoretical value, typically presented as [M+H]⁺ in positive ion mode. The minuscule difference between the measured and calculated mass, usually in the range of parts per million (ppm), validates the proposed molecular formula and rules out other potential formulas that might have the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Adduct | [M+H]⁺ |

| Calculated m/z | 225.1022 |

| Measured m/z | 225.102x |

| Mass Difference (ppm) | < 5 ppm |

Note: The "Measured m/z" is a representative value. Actual experimental results would provide a specific figure.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical percentages calculated from the proposed molecular formula. The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured.

For this compound (C₁₄H₁₂N₂O), the theoretical elemental composition can be calculated based on its molecular weight. Experimental results from an elemental analyzer are expected to be in very close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the purity and elemental makeup of the synthesized compound. As an illustrative example, elemental analysis data for the closely related isomer, 2-(4-aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O), has been reported with found values of C: 74.26%, H: 4.78%, and N: 13.35%, which align well with its calculated values (C: 74.29%, H: 4.76%, N: 13.33%). mdpi.com

Table 2: Theoretical vs. Expected Elemental Analysis Data for this compound

| Element | Theoretical (%) | Expected Found (%) |

| Carbon (C) | 74.98 | 74.98 ± 0.4 |

| Hydrogen (H) | 5.39 | 5.39 ± 0.4 |

| Nitrogen (N) | 12.49 | 12.49 ± 0.4 |

| Sulfur (S) | 0.00 | Not Applicable |

Advanced Spectroscopic Investigations

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. However, assigning specific absorption bands to particular vibrational modes in a complex molecule can be challenging due to the coupling of various vibrations.

Potential Energy Distribution (PED) analysis is a computational method that offers a detailed and quantitative assignment of vibrational spectra. chemsynthesis.com It is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). The analysis decomposes the complex vibrational modes of the molecule into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a precise understanding of which structural components contribute to each observed spectral peak. For this compound, PED analysis would be crucial for accurately assigning vibrations of the benzoxazole core, the p-tolyl group, and the amine substituent, such as C=N stretching, C-O-C vibrations, aromatic C-H bending, and N-H wagging modes. nih.gov

Table 3: Illustrative PED Analysis for Key Vibrational Modes of this compound

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | PED Contributions (%) | Assignment |

| ~3450 | ~3445 | ν(N-H)asym (98) | Asymmetric N-H stretching |

| ~3360 | ~3355 | ν(N-H)sym (97) | Symmetric N-H stretching |

| ~3050 | ~3045 | ν(C-H)arom (95) | Aromatic C-H stretching |

| ~2920 | ~2925 | ν(C-H)CH₃ (96) | Methyl C-H stretching |

| ~1630 | ~1625 | ν(C=N) (75), ν(C=C) (20) | Benzoxazole C=N stretching |

| ~1240 | ~1245 | ν(C-O-C) (60), β(C-H) (30) | Asymmetric C-O-C stretching |

Note: The data presented are hypothetical, based on typical values for similar heterocyclic compounds. ν = stretching, β = in-plane bending. chemsynthesis.comnih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands (λ_max) that correspond to the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

For an aromatic and conjugated system like this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the benzoxazole and phenyl rings. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The solvent used for the analysis can also influence the position and intensity of these bands due to solvatochromic effects. Time-Dependent DFT (TD-DFT) calculations are often employed to simulate the UV-Vis spectrum and help assign the specific electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.net

Table 4: Expected UV-Visible Absorption Data and Electronic Transitions for this compound

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment (Major Contribution) |

| Ethanol | ~280-290 | ~15,000 - 20,000 | π → π* (Benzoxazole ring) |

| Ethanol | ~330-350 | ~25,000 - 30,000 | π → π* (Intramolecular Charge Transfer) |

| Dichloromethane | ~285-295 | ~16,000 - 21,000 | π → π* (Benzoxazole ring) |

| Dichloromethane | ~335-355 | ~26,000 - 31,000 | π → π* (Intramolecular Charge Transfer) |

Note: These values are estimations based on the expected electronic properties and data from similar aromatic heterocyclic compounds. mdpi.comacs.org

Computational Chemistry and in Silico Modeling of 2 4 Methylphenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods allow for the prediction of various molecular parameters that are crucial for understanding chemical reactivity and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to study the properties of 2-(4-Methylphenyl)-1,3-benzoxazol-5-amine. These studies typically involve geometry optimization of the molecule to its lowest energy state, followed by the calculation of various electronic and spectroscopic properties. The choice of functional and basis set is critical in these calculations to ensure accuracy. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such systems, providing a good balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the benzoxazole (B165842) ring system and the amine group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the benzoxazole and the tolyl moieties.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

This data is illustrative and based on typical values for similar aromatic amine structures. The exact values can vary depending on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green regions have an intermediate potential.

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen and oxygen atoms of the benzoxazole ring and the nitrogen atom of the amine group, making these sites the most likely to interact with electrophiles. The hydrogen atoms of the amine group and the aromatic rings would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the delocalization.

Table 2: Illustrative NBO Analysis Stabilization Energies (E(2)) for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amine) | π(C=C)benzoxazole | > 20 |

| LP(1) O(oxazole) | π(C=N)oxazole | > 15 |

| π(C=C)tolyl | π*(C=C)benzoxazole | ~ 5-10 |

These values are representative and highlight the types of significant interactions expected. Actual calculated values would depend on the specific computational methodology.

Local reactivity descriptors, such as Fukui functions and dual descriptors, are used to identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

f+(r) : for nucleophilic attack (measures reactivity towards an electron-donating species).

f-(r) : for electrophilic attack (measures reactivity towards an electron-withdrawing species).

f0(r) : for radical attack.

For this compound, the sites with the highest f-(r) values would be the nitrogen and oxygen atoms, as well as certain carbon atoms in the aromatic rings, indicating their susceptibility to electrophilic attack. The sites with the highest f+(r) values would be potential sites for nucleophilic attack.

DFT calculations can also be used to predict various thermodynamical properties of a molecule, such as its zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). These calculated values are crucial for understanding the stability and spontaneity of reactions involving the molecule.

Table 3: Illustrative Calculated Thermodynamical Properties for this compound

| Property | Value |

| Zero-Point Vibrational Energy (kcal/mol) | ~ 150-160 |

| Enthalpy (H) (kcal/mol) | ~ 160-170 |

| Entropy (S) (cal/mol·K) | ~ 100-110 |

| Gibbs Free Energy (G) (kcal/mol) | ~ 130-140 |

These values are estimates based on typical calculations for molecules of similar size and complexity.

Evaluation of First-Order Hyperpolarizability

The nonlinear optical (NLO) properties of a material are determined by its response to an applied electric field. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation and other NLO applications. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate this property.

The evaluation for this compound would involve calculating the components of the dipole moment (μ) and the first-order hyperpolarizability tensor using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. nih.gov The total static dipole moment (μ_tot), mean polarizability (<α>), and the magnitude of the first-order hyperpolarizability (β_tot) are calculated from the output.

The magnitude of the first-order hyperpolarizability is a critical parameter for NLO systems. nih.gov The calculated values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data or reference materials. nih.gov Urea (B33335) is often used as a standard reference compound in NLO studies. nih.gov A higher β value compared to urea suggests significant NLO potential. For this compound, the presence of donor (amine, methyl) and acceptor groups integrated within a π-conjugated system is expected to result in a notable hyperpolarizability value.

Table 1: Calculated NLO Properties This table presents hypothetical calculated values for the target compound based on typical results for similar molecules.

| Parameter | This compound (a.u.) | Urea (a.u.) |

|---|---|---|

| μ_x | -1.85 | 0.00 |

| μ_y | 2.54 | 0.00 |

| μ_z | 0.76 | 1.37 |

| μ_total | 3.21 D | 1.37 D |

| β_x | 450 | 0 |

| β_y | -210 | 0 |

| β_z | 95 | -35 |

| β_total (x10⁻³⁰ esu) | 12.8 | 0.37 |

Solvent Effect Analysis on Electronic Parameters (e.g., using CPCM)

The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model to study these effects. In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within it.

By performing calculations in the gas phase and in various solvents (e.g., ethanol, DMSO, water) using the CPCM method, one can analyze the changes in key electronic parameters. dntb.gov.ua These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and molecular electrostatic potential (MEP). Generally, as solvent polarity increases, the HOMO-LUMO energy gap tends to decrease, indicating increased polarizability and reactivity. nih.gov The dipole moment is also expected to increase in more polar solvents due to enhanced charge separation. nih.gov

Table 2: Solvent Effect on Electronic Parameters (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1 | 3.21 | -5.45 | -1.98 | 3.47 |

| Ethanol | 24.55 | 4.88 | -5.52 | -2.15 | 3.37 |

| DMSO | 46.7 | 5.31 | -5.59 | -2.24 | 3.35 |

| Water | 78.4 | 5.62 | -5.65 | -2.30 | 3.35 |

Geometry Optimization and Conformational Analysis

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, computational methods like DFT are used to optimize the bond lengths, bond angles, and dihedral angles. mdpi.com

A key structural feature of this molecule is the dihedral angle between the benzoxazole ring system and the p-methylphenyl ring. Due to potential steric hindrance, this angle is unlikely to be zero, meaning the two ring systems are not perfectly coplanar. In a related compound, 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle was found to be 11.8°. researchgate.net A similar non-planar conformation would be expected for the title compound. Conformational analysis ensures that the global minimum energy structure is used for subsequent calculations, providing a more accurate representation of the molecule's properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for new, unsynthesized molecules.

2D-QSAR Methodologies and Multi-Linear Regression Analysis

2D-QSAR studies use descriptors calculated from the two-dimensional representation of molecules. These descriptors can be topological, electronic, or physicochemical. For a series of this compound derivatives with known biological activity (e.g., antimicrobial, anticancer), a 2D-QSAR model can be developed.

The process involves:

Data Set Preparation : A dataset of compounds is divided into a training set (to build the model) and a test set (to validate it). journalagent.com

Descriptor Calculation : A large number of 2D descriptors are calculated for each molecule.

Model Building : Multiple Linear Regression (MLR) is a common method used to build the QSAR model. nih.govjournalagent.com An algorithm, such as a genetic algorithm, selects the most relevant descriptors that best correlate with the biological activity. mdpi.com

Validation : The resulting model is rigorously validated using statistical parameters like the squared correlation coefficient (R²), leave-one-out cross-validated correlation coefficient (q²), and Fisher's test value (F-test). nih.gov A high R² (close to 1.0) indicates a good fit, while a high q² (typically > 0.5) indicates good predictive ability. nih.gov

Table 3: Statistical Validation of a Hypothetical 2D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² | 0.91 | Correlation coefficient (goodness of fit) |

| q² | 0.83 | Cross-validated correlation coefficient (internal predictivity) |

| pred_r² | 0.88 | Correlation coefficient for the external test set (external predictivity) |

| F-test | 65.4 | Statistical significance of the model |

| n | 25 | Number of compounds in the dataset |

3D-QSAR Techniques (e.g., k-Nearest Neighbor Molecular Field Analysis, kNN-MFA)

3D-QSAR methods provide insights into how the three-dimensional steric and electrostatic properties of a molecule influence its activity. The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a powerful 3D-QSAR technique.

The methodology involves:

Molecular Alignment : All molecules in the training and test sets are aligned based on a common template, often the most active compound. researchgate.net

Field Calculation : A 3D grid box is generated around the aligned molecules. Steric and electrostatic interaction energies are calculated at each grid point using a probe atom (e.g., a sp³ carbon atom with a +1.0 charge). These energy values serve as the descriptors.

Model Generation : The kNN method, combined with a variable selection algorithm like simulated annealing, is used to build a model that correlates the field values with biological activity. The model's predictivity is assessed by the cross-validated coefficient q². The final model identifies specific grid points where steric bulk or electrostatic charge (positive or negative) is favorable or unfavorable for activity. researchgate.net

Derivation of Structure-Activity Correlation Equations

The output of an MLR-based 2D-QSAR analysis is a mathematical equation that quantitatively describes the structure-activity relationship. This equation provides direct information on which molecular properties are most influential for the observed biological activity.

For a hypothetical series of benzoxazole derivatives, a derived equation might look like this:

pIC₅₀ = -1.21 * (T_O_O_7) + 0.15 * (T_2_C_1) - 1.90 * (T_T_C_4) + 0.98

In this representative equation, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity). The terms T_O_O_7, T_2_C_1, and T_T_C_4 represent specific molecular descriptors (e.g., related to topology or electronic properties). The coefficients (e.g., -1.21, +0.15) indicate the magnitude and direction of the descriptor's influence on activity. A positive coefficient means an increase in the descriptor's value increases activity, while a negative coefficient indicates the opposite. Such equations are invaluable for guiding the rational design of new, more potent analogues. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design to understand and predict how a ligand like this compound might interact with a biological target at the atomic level.

Protein-Ligand Interaction Analysis and Binding Site Characterization

The analysis of protein-ligand interactions reveals the specific forces that stabilize the complex. For benzoxazole derivatives, these interactions commonly include:

Hydrogen Bonds: These are crucial for specificity and affinity. The nitrogen and oxygen atoms in the benzoxazole ring, as well as the amine substituent on this compound, are potential hydrogen bond donors and acceptors. Docking studies on similar compounds show hydrogen bonding with key amino acid residues like SER 198 and HIS 438 in cholinesterase enzymes. tandfonline.com

Hydrophobic Interactions: The phenyl and methylphenyl groups of the molecule are hydrophobic and likely to interact with nonpolar pockets in a protein's active site. Such interactions with residues like TRP 82 and TYR 337 are common for benzoxazole inhibitors of cholinesterases. tandfonline.comarabjchem.org

π-Stacking Interactions: The aromatic rings of the benzoxazole system can engage in π-π stacking with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within the binding site. arabjchem.orgnih.gov These interactions are a significant contributor to binding affinity.

Identification of Potential Biological Targets

While docking studies specifically for this compound are not prominent, research on the benzoxazole scaffold points to several potential enzyme targets. The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. arabjchem.org

Butyrylcholinesterase (BChE): Several studies have evaluated 2,5-disubstituted benzoxazole derivatives as inhibitors of both Acetylcholinesterase (AChE) and BChE, which are key targets in Alzheimer's disease research. tandfonline.comarabjchem.orgnih.gov Docking studies have successfully modeled the binding of these derivatives within the BChE active site. tandfonline.com

Thymidylate Synthase (TS): This enzyme is a crucial target in cancer therapy. In silico docking studies have shown that benzoxazole derivatives have a considerable affinity for thymidylate synthase, indicating their potential as anticancer agents. nih.govijpsdronline.comrsc.org

Inosine-5'-monophosphate dehydrogenase (IMPDH): Benzoxazole-based compounds have been identified as potent inhibitors of Mycobacterium tuberculosis IMPDH2, a target for developing new anti-tuberculosis drugs. nih.govresearchgate.netacs.org

Sterol 14α-Demethylase (CYP51): This enzyme is a vital target for antifungal agents. Both triazole and benzoxazole derivatives are known to interact with CYP51, inhibiting ergosterol (B1671047) biosynthesis in fungi. neuroquantology.comnih.govcardiff.ac.uknih.gov

Immunoglobulin Tandem Protein: Myeloid differentiation protein 2 (MD2), an immunoglobulin-like protein, has been identified as a target for benzoxazolone derivatives in the context of anti-inflammatory agent development. nih.gov

Prediction of Binding Affinity and Docking Scores

Docking programs calculate a score that estimates the binding affinity (often expressed as binding energy in kcal/mol) between a ligand and a protein. A more negative score typically indicates a more favorable binding interaction. Although no specific docking scores are available for this compound, data from related compounds illustrate the typical values obtained in such studies.

Table 1: Examples of Predicted Binding Affinities for Various Benzoxazole Derivatives Against Different Targets (Note: The following data is for illustrative purposes and does not represent the subject compound)

| Benzoxazole Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2,5-disubstituted benzoxazoles | Butyrylcholinesterase (BChE) | -11.2 | tandfonline.com |

| 2-aryl-6-carboxamide benzoxazole | mTOR (4JT5) | -7.426 | researchgate.net |

| General Benzoxazole Derivatives | DNA Gyrase | -6.687 | researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a protein-ligand complex and provide deeper insights into the binding process.

Evaluation of Protein-Ligand Complex Stability and Dynamics

MD simulations are used to validate the results of molecular docking. The stability of the complex formed between a ligand like this compound and its target protein is a key indicator of its potential efficacy. A primary metric for evaluating stability is the Root Mean Square Deviation (RMSD).

Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the ligand (or protein) at a given time point compared to a reference structure (usually the initial docked pose). A stable, low, and fluctuating RMSD value over the course of the simulation (e.g., 100-150 ns) suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.netresearchgate.net Studies on other benzoxazole derivatives have used MD simulations to confirm that the ligand maintains its binding pose and key interactions throughout the simulation, supporting the docking results. researchgate.netresearchgate.net

Studies on Solvation Effects and Hydrolysis Sensitivity

The behavior of a molecule in a solution is critical to its function, particularly for applications in biological systems where the environment is aqueous. Computational chemistry offers powerful tools to simulate and understand these interactions.

Solvation Effects: The solvation of this compound can be computationally modeled to understand its solubility and stability in various solvents. The Polarizable Continuum Model (PCM) is a widely used method for such studies. In this model, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed within a cavity in this medium. By calculating the electrostatic interactions between the solute's charge distribution and the solvent's dielectric, the model can predict the free energy of solvation. For this compound, these calculations would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), to first optimize the geometry of the molecule in the gas phase and then in the presence of a solvent like water. rsc.org These studies would reveal how the polar amine group and the heterocyclic benzoxazole core interact with polar solvent molecules, influencing the compound's solubility.

Hydrolysis Sensitivity: The benzoxazole ring, being a heterocyclic system, may be susceptible to hydrolysis under certain pH conditions, which could affect its stability and bioavailability. Computational methods can be employed to investigate the mechanism and energetics of the hydrolytic cleavage of the oxazole (B20620) ring. By modeling the reaction pathway of water attacking the electrophilic centers of the benzoxazole ring, researchers can calculate the activation energy barriers for hydrolysis. Higher activation energy would suggest greater stability. These calculations often involve mapping the potential energy surface of the reaction and locating the transition states. Such computational insights are invaluable for predicting the compound's shelf-life and its stability in an aqueous physiological environment. While specific studies on this molecule are not publicly available, the general methodology is well-established in computational organic chemistry.

ADME/Tox Prediction and Pharmacokinetic Profiling

The potential of a compound as a therapeutic agent is heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools play a crucial role in the early assessment of these properties.

While specific experimental data for this compound is not available, predictions can be made based on studies of structurally similar compounds and the use of various computational models. A study on a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives utilized QikProp for in silico ADME predictions, finding that the calculated properties were generally within permissible ranges for drug candidates. nih.govresearchgate.net For this compound, the following properties would be of key interest:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the compound that will be absorbed through the human intestine. For benzoxazole derivatives, good intestinal absorption is often predicted. nih.gov

Plasma Protein Binding (PPB): This indicates the extent to which a compound binds to proteins in the blood plasma. High plasma protein binding can limit the amount of free drug available to exert its effect. In silico models can predict the percentage of binding.

Skin Permeability (logKp): This is a measure of the compound's ability to penetrate the skin. For topical applications, a higher permeability is desirable. The value is typically given as a logarithm of the permeability coefficient.

Table 1: Predicted ADME Properties for a Representative Benzoxazole Derivative

| Property | Predicted Value/Range | Significance |

| Human Intestinal Absorption (%) | > 70% | Indicates good absorption from the gut. nih.gov |

| Caco-2 Permeability (nm/sec) | > 0.90 (high) | Suggests good intestinal permeability. frontiersin.org |

| Plasma Protein Binding (%) | Variable | Affects drug distribution and availability. |

| Skin Permeability (logKp) | Negative value | Lower values indicate lower skin permeability. |

Note: The values in this table are representative of predictions for similar benzoxazole derivatives and are not specific experimental values for this compound.

Early prediction of potential toxicity is a critical step in drug discovery and chemical safety assessment.

Mutagenicity by Ames Test: The Ames test is a widely used method to assess the mutagenic potential of a chemical. In silico models can predict the outcome of this test by identifying structural alerts that are known to be associated with mutagenicity. A study on related benzoxazole derivatives found that some analogues were predicted to be non-mutagenic. nih.govresearchgate.net However, the presence of an aromatic amine in this compound warrants careful evaluation, as aromatic amines are a class of compounds that can sometimes be associated with mutagenicity. imrpress.com

Carcinogenicity: Computational models can predict the carcinogenic potential of a compound based on its structure and relationship to known carcinogens. These predictions are often based on large databases of experimental data.

Table 2: Predicted Toxicological Profile for a Representative Benzoxazole Derivative

| Toxicity Endpoint | Predicted Outcome | Significance |

| Ames Mutagenicity | Likely Negative | Low probability of causing genetic mutations. nih.govresearchgate.net |

| Carcinogenicity | Likely Negative | Low probability of causing cancer. |

| Hepatotoxicity | Variable | Potential for liver toxicity needs to be assessed. |

Note: These predictions are based on general findings for benzoxazole derivatives and should be confirmed by experimental studies.

The concept of "drug-likeness" is a qualitative assessment of how "drug-like" a molecule is, which helps in prioritizing compounds for further investigation.

Drug-Likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Benzoxazole derivatives often exhibit good drug-like properties according to these rules. nih.gov

Bioactivity Scores: These scores are calculated based on the similarity of a compound's structure to known active molecules against various biological targets. These can provide an initial indication of the compound's potential pharmacological activities. For instance, bioactivity scores for targets like GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands can be predicted.

Table 3: Predicted Drug-Likeness and Bioactivity Scores for a Representative Benzoxazole Derivative

| Parameter | Predicted Value/Score | Interpretation |

| Lipinski's Rule of Five | Compliant | Good oral bioavailability is likely. nih.gov |

| Bioavailability Score | ~0.55 | Indicates good bioavailability. researchgate.net |

| GPCR Ligand Score | Variable | Potential interaction with G-protein coupled receptors. |

| Kinase Inhibitor Score | Variable | Potential to act as a kinase inhibitor. |

Note: The scores are representative and derived from studies on similar heterocyclic compounds. They serve as an initial guide for further experimental validation.

Pharmacological and Biological Activities of 2 4 Methylphenyl 1,3 Benzoxazol 5 Amine and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 2-(4-methylphenyl)-1,3-benzoxazol-5-amine have demonstrated notable potential as anticancer and antiproliferative agents. Their efficacy has been evaluated through various in vitro studies, revealing cytotoxic effects against a range of human cancer cell lines and shedding light on their mechanisms of action.

In Vitro Cytotoxicity Assays against Diverse Human Cancer Cell Lines

The cytotoxic potential of benzoxazole (B165842) derivatives has been assessed against several human cancer cell lines, including those from lung, colon, and breast cancers.

A study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed their antiproliferative activity against a panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460). mdpi.com The research highlighted that derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring generally showed higher activity. mdpi.com Furthermore, substitutions at the 4-position with morpholine (B109124) or N,N-diethyl groups also enhanced the cytotoxic effects. mdpi.com

In the context of colon cancer, derivatives of the related thienopyrimidine scaffold have been tested against the HCT-116 cell line, with some compounds showing significant inhibitory effects. researchgate.net Similarly, other novel heterocyclic compounds have been evaluated for their in vitro anticancer activity against HCT-116 cells, with some demonstrating higher potency than established chemotherapeutic agents like oxaliplatin (B1677828) and 5-fluorouracil. researchgate.net For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives exhibited potent cytotoxicity against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov

A series of 2-amino-aryl-7-aryl-benzoxazole derivatives were found to exhibit cytotoxic effects against human A549 lung cancer cells. nih.gov One particular compound in this series demonstrated an EC50 of 0.4 μM, which is comparable to the anticancer drug doxorubicin. nih.gov

The following table summarizes the cytotoxic activities of various benzoxazole and related heterocyclic derivatives against the specified cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzoxazole and Related Derivatives

| Compound Class | Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 2-(3,4-Disubstituted phenyl)benzoxazole derivatives | NCI-H460 | - | mdpi.com |

| Thienopyrimidine derivatives | HCT-116 | - | researchgate.net |

| Benzochromenopyrimidine derivatives | HCT-116 | - | researchgate.net |

| 2,4-Disubstituted pyrimidines | HCT-116 | 1.31 ± 0.41 | nih.gov |

| 2-Amino-aryl-7-aryl-benzoxazole derivatives | A549 | 0.4 | nih.gov |

| 2,4-Disubstituted pyrimidines | A549 | 12.05 ± 0.45 | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | MCF-7 | - | arkat-usa.org |

| 2,4-Disubstituted pyrimidines | MCF-7 | 20.53 ± 6.13 | nih.gov |

Elucidation of Mechanisms of Action in Anticancer Therapy

Research into the anticancer properties of benzoxazole derivatives has also focused on understanding their molecular mechanisms of action. Key targets that have been identified include thymidylate synthase, PARP-2, and Aurora kinases.

Inhibition of Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the synthesis of DNA, making it a key target for anticancer therapies. nih.gov The inhibition of TS disrupts the supply of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Several novel inhibitors of TS have been developed, some of which feature heterocyclic structures that mimic the folate cofactor. nih.gov While direct evidence for this compound derivatives as TS inhibitors is still emerging, the broader class of antifolates has shown significant promise in this area. nih.gov

Inhibition of PARP-2: Poly(ADP-ribose) polymerase-2 (PARP-2) is an enzyme involved in DNA repair mechanisms. Inhibiting PARP-2 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. A study focusing on benzoxazole derivatives has identified potent PARP-2 inhibitors. nih.gov In this research, four series of benzoxazole derivatives were designed and synthesized, with some compounds showing significant anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines. nih.gov Two compounds, in particular, proved to be highly active PARP-2 inhibitors with IC50 values of 0.07 and 0.057 µM. nih.gov These compounds were found to induce cell cycle arrest and promote apoptosis in the mutant MCF-7 cell line. nih.gov

Inhibition of Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many types of cancer, making them attractive targets for anticancer drug development. mdpi.comnih.gov A variety of small molecules have been developed as Aurora kinase inhibitors, with some containing heterocyclic scaffolds. nih.gov For instance, a series of 2,4-disubstituted pyrimidines were identified as novel Aurora kinase inhibitors, demonstrating anti-proliferative activities against A549, HCT-116, and MCF-7 cancer cell lines. nih.gov One compound from this series exhibited IC50 values of 309 nM and 293 nM against Aurora A and Aurora B, respectively. nih.gov While not directly benzoxazoles, these findings suggest that related heterocyclic structures can effectively target this kinase family.

Structure-Activity Relationship (SAR) for Anticancer Potency

The structure-activity relationship (SAR) of benzoxazole derivatives has been a key area of investigation to optimize their anticancer and antiproliferative effects. Studies have shown that the nature and position of substituents on the benzoxazole core play a crucial role in determining their biological activity. researchgate.net

For 2-phenylbenzoxazole (B188899) derivatives, the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), at the ortho- and para-positions of the phenyl ring has been reported to enhance anti-proliferative activity against colon cancer cells. researchgate.net A similar effect was observed with a bromine (Br) atom at the meta-position. researchgate.net

In a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, it was found that a methoxy group at the 3-position of the phenyl ring generally led to higher antiproliferative activity. mdpi.com Furthermore, the introduction of a morpholine or an N,N-diethyl group at the 4-position also contributed to increased potency. mdpi.com

For quinoxaline (B1680401) derivatives bearing a benzoxazole moiety, the benzoxazole ring at the second position of the quinoxaline nucleus resulted in higher activity compared to other heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391). mdpi.com The substitution pattern on the benzoxazole itself also influences activity, with electron-donating groups generally favoring potency. mdpi.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial species, including drug-resistant strains.

Antibacterial Spectrum and Efficacy (Gram-positive vs. Gram-negative)

Synthetic benzoxazole derivatives are known for their broad-spectrum antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria. mdpi.com This includes activity against species such as Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comnih.gov The substituents at the 2- and 5-positions of the benzoxazole core are critical for their antibacterial potency. mdpi.com

One study reported that a benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Another derivative with an N,N-diethylethoxy substituent showed significant activity against E. faecalis (MIC = 8 μg/mL). mdpi.com

The mechanism of antimicrobial action for many benzoxazoles is thought to involve the disruption of bacterial membrane integrity through intercalation. mdpi.com

A significant area of research is the evaluation of these compounds against drug-resistant bacteria, a growing global health concern.

Methicillin-Resistant Staphylococcus aureus (MRSA): Several studies have highlighted the potential of benzoxazole and related heterocyclic compounds against MRSA. nih.govnih.gov For instance, a series of 2-(p-substituted phenyl)-5-(2-{4-[(p-chloro-fluorophenyl)/phenyl] piperazin-1-yl}-acetamido)-benzoxazoles were synthesized and tested for their antimicrobial activities against drug-resistant isolates. znaturforsch.com While standard drugs were generally more active against standard pathogens, the new benzoxazole derivatives showed comparable activity against the drug-resistant strains. znaturforsch.com

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative | Enterococcus faecalis | 0.5 | mdpi.com |

| 2-(4-(N,N-diethylethoxy)phenyl)benzoxazole derivative | Enterococcus faecalis | 8 | mdpi.com |

| 2-(p-substituted phenyl)-5-(piperazinylacetamido)-benzoxazoles | MRSA | 32 - 1024 | znaturforsch.com |

Gentamicin-Resistant Pseudomonas aeruginosa: Gentamicin is an aminoglycoside antibiotic that can be rendered ineffective by bacterial resistance mechanisms. nih.gov While there is extensive research on benzoxazole derivatives' activity against P. aeruginosa, specific data on their efficacy against gentamicin-resistant strains is not extensively detailed in the currently reviewed literature. However, the demonstrated broad-spectrum activity of some derivatives against P. aeruginosa suggests potential for further investigation into their effectiveness against resistant variants. mdpi.com

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Candida krusei, Aspergillus niger)

Derivatives of the benzoxazole scaffold have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have evaluated these compounds against clinically relevant species such as Candida albicans, Candida krusei, and Aspergillus niger. nih.govnih.govmsu.edu.ua C. albicans is a common opportunistic pathogen, while C. krusei is known for its intrinsic resistance to certain antifungal drugs like fluconazole (B54011). msu.edu.uanih.gov Aspergillus niger is another opportunistic mold responsible for infections in immunocompromised individuals. nih.gov

The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Research has shown that specific substitutions on the benzoxazole ring system are crucial for enhancing antifungal potency. For instance, some novel synthesized benzoxazole derivatives have shown moderate to promising activity against C. albicans and A. niger. nih.govnih.gov One study reported that a phenyl(2H-tetrazol-5-yl)methanamine derivative, designed as a fluconazole analogue, exhibited moderate activity against C. albicans (MIC 500 μg/ml) and A. niger (MIC 750 μg/ml). nih.gov Another series of 2-substituted benzoxazole derivatives also showed activity against C. albicans. nih.gov

| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazole Derivatives | Candida albicans | Screened for activity | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivatives | Candida albicans | 500 μg/ml (Compound 3) | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivatives | Aspergillus niger | 750 μg/ml (Compound 3) | nih.gov |

| 2-Methyl-N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)benzamide (4ac) | Mycosphaerella melonis | >50% inhibition | mdpi.com |

| 2-Methyl-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide (4bc) | Mycosphaerella melonis | >50% inhibition | mdpi.com |

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Sterol 14α-Demethylase Inhibition)

The antimicrobial action of benzoxazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Two primary mechanisms investigated for related heterocyclic compounds are the inhibition of DNA gyrase and sterol 14α-demethylase.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase essential for processes like DNA replication and transcription, making it a prime target for antibiotics. patsnap.com It introduces negative supercoils into DNA, a process that requires energy from ATP hydrolysis. patsnap.com Inhibitors can block this activity, leading to a halt in DNA synthesis and ultimately bacterial cell death. patsnap.com The aminocoumarin class of antibiotics, for example, functions by inhibiting the ATPase activity of the DNA gyrase B subunit. patsnap.comnih.gov Given the structural similarities and broad antimicrobial spectrum, it is plausible that certain benzoxazole derivatives exert their antibacterial effects through a similar mechanism of DNA gyrase inhibition. nih.gov Molecular docking studies on some benzothiazole derivatives, which are structurally related to benzoxazoles, have suggested that methionyl-tRNA synthetase could be a possible target. nih.gov However, other studies have identified the bicyclic core of compounds like cyclothialidine (B1669526) as a prerequisite for DNA gyrase inhibitory activity. nih.gov

Sterol 14α-Demethylase Inhibition: Sterol 14α-demethylase (also known as CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to growth inhibition. mdpi.com Azole antifungals, a major class of therapeutic agents, function by binding to the heme iron in the active site of CYP51, thereby inhibiting the enzyme. nih.govdrugbank.com The effectiveness of azoles like fluconazole and itraconazole (B105839) validates CYP51 as a key antifungal target. mdpi.comnih.gov Given that some benzoxazole derivatives are designed as azole analogues, their antifungal activity is likely mediated by the inhibition of sterol 14α-demethylase. nih.gov Docking studies have shown that novel tetrazole derivatives can fit into the active site of cytochrome P450 14α-sterol demethylase, suggesting a similar mode of action. nih.gov

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The antimicrobial potency of benzoxazole derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the benzoxazole ring system. Structure-Activity Relationship (SAR) studies aim to elucidate how specific molecular modifications influence biological activity, thereby guiding the design of more potent compounds. researchgate.net

Key findings from SAR studies on benzoxazole and related heterocyclic structures include:

Substitution at C-2 and C-5 Positions: The C-2 and C-5 positions of the benzoxazole ring are often considered the most important for modulating biological activity. mdpi.com Substitution at the C-2 position with aryl groups and at the C-5 position with halogen atoms (like chlorine or bromine) or methyl groups can enhance antiproliferative and antibacterial effects. mdpi.com

Lipophilicity and Electronic Effects: For antibacterial activity, moderate lipophilicity and the presence of electronegative substituents in the para position of a phenyl ring at the C-2 position are often positive predictors of potency. researchgate.net Conversely, a high polar surface area can reduce activity. researchgate.net

Influence of Side Chains: In studies of aminocoumarin antibiotics that target DNA gyrase, it was found that both the core heterocyclic ring and its side chains are essential for activity. nih.gov Hydrophobic alkyl substituents on the benzoyl moiety enhanced activity, while polar groups, particularly amides, strongly reduced it. nih.gov

Fluorine Substitution: In a study of benzothiazol-2-amine derivatives, a 5,6-difluoro substitution on the benzothiazole ring resulted in a potent inhibitor of Gram-positive pathogens. nih.gov

| Structural Modification | Impact on Antimicrobial Activity | Reference |

|---|---|---|

| Substitution at C-2 and C-5 positions | Considered critical for biological activity | mdpi.com |

| Halogen or methyl group at C-5 | Can lead to enhanced antiproliferative activity | mdpi.com |

| Moderate lipophilicity (cLogP 3–5) | Positive predictor of antibacterial activity | researchgate.net |

| Para electronegative substituents | Positive predictor of antibacterial activity | researchgate.net |

| Polar groups (e.g., amides) in side chain | Strongly reduced antibacterial activity | nih.gov |

| 5,6-difluoro substitution (on benzothiazole) | Potent inhibition of Gram-positive pathogens | nih.gov |

Anti-inflammatory and Analgesic Activities

Beyond their antimicrobial properties, benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. jocpr.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. accscience.comresearchgate.net The search for new anti-inflammatory and pain-relieving drugs is driven by the need for more effective therapeutics with better safety profiles. Several studies have synthesized and screened novel benzoxazole derivatives, demonstrating that this chemical scaffold can yield compounds with significant anti-inflammatory and analgesic effects. jocpr.comnih.gov

In Vitro and In Vivo Models for Anti-inflammatory and Analgesic Efficacy

The evaluation of anti-inflammatory and analgesic properties of compounds like this compound derivatives relies on a variety of established in vitro and in vivo models. accscience.comresearchgate.net These models are designed to mimic aspects of the inflammatory cascade and pain response.

Common In Vivo Models:

Carrageenan-Induced Paw Edema: This is a widely used and reliable model for assessing acute anti-inflammatory activity. nih.govnih.gov Inflammation is induced by injecting carrageenan into the paw of a rodent (typically a rat), and the efficacy of a test compound is measured by its ability to reduce the resulting swelling. nih.gov

Acetic Acid-Induced Writhing: This model is used to screen for analgesic activity. nih.govnih.gov An intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes observed. nih.gov

TPA-Induced Skin Inflammation: In this model, 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to mouse skin to induce inflammation, providing a model for topical anti-inflammatory effects. nih.gov

In Vitro Models:

Cell-Based Assays: Cultured cells, such as RAW 264.7 macrophages, are stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.gov The anti-inflammatory effect of a compound is determined by its ability to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). nih.gov

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit key inflammatory enzymes, such as cyclooxygenase (COX). mdpi.com

| Model | Type | Purpose | Measured Outcome | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | In Vivo (Rat) | Anti-inflammatory | Reduction in paw swelling/edema | nih.gov |

| Acetic Acid-Induced Writhing | In Vivo (Mouse) | Analgesic | Reduction in number of abdominal writhes | nih.gov |

| TPA-Induced Skin Inflammation | In Vivo (Mouse) | Topical Anti-inflammatory | Reduction of inflammation and inflammatory markers | nih.gov |

| LPS-Induced Macrophages (e.g., RAW 264.7) | In Vitro | Anti-inflammatory | Inhibition of NO, COX-2, and cytokine production | nih.gov |

Role of COX Enzyme Inhibition and Other Inflammatory Mediators

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net

COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa and regulating platelet aggregation. nih.gov

COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. mdpi.comnih.gov Therefore, selective inhibition of COX-2 is a desirable goal for anti-inflammatory drug design to reduce side effects associated with COX-1 inhibition.

Studies on benzoxazole derivatives suggest that their anti-inflammatory activity is linked to the inhibition of COX enzymes. mdpi.com Molecular docking studies have been used to predict the binding affinity of novel di-substituted benzoxazole derivatives to the active site of COX-2, indicating their potential as selective COX-2 inhibitors. mdpi.com In addition to COX inhibition, these compounds can also suppress other inflammatory pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1β, IL-6) and reduce the expression of inducible nitric oxide synthase (iNOS) in cellular models of inflammation. nih.gov

Antidiabetic Potential

Emerging research suggests that heterocyclic compounds, including those with structures related to benzoxazoles, may possess antidiabetic properties. nih.govresearchgate.netresearchgate.net Type 2 diabetes is often characterized by postprandial hyperglycemia, which can be managed by inhibiting key carbohydrate-digesting enzymes.

Two such enzymatic targets are:

α-Amylase: This enzyme is responsible for breaking down complex carbohydrates like starch into smaller oligosaccharides. researchgate.netnih.gov

α-Glucosidase: Located in the small intestine, this enzyme further hydrolyzes oligosaccharides into glucose, which is then absorbed into the bloodstream. nih.gov

Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. nih.gov Studies on related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) derivatives, have demonstrated significant inhibitory activity against α-amylase and α-glucosidase. researchgate.netnih.gov For example, a study on 1,3,5-trisubstituted-thiohydantoin derivatives showed potent α-glucosidase inhibition. nih.gov Another study on a thiazole derivative found that it significantly decreased blood glucose and raised insulin (B600854) levels in a diabetic rat model, suggesting it improves insulin sensitivity. nih.gov Given these findings, it is reasonable to hypothesize that this compound and its derivatives could represent a promising scaffold for the development of new antidiabetic agents, warranting further investigation into their effects on these key enzymes.

Alpha-Amylase and Alpha-Glucosidase Inhibition Assays

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a critical therapeutic strategy for managing postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com By impeding their function, the rate of glucose absorption into the bloodstream can be slowed. nih.gov Research into heterocyclic compounds, including benzoxazole derivatives, has identified promising candidates for the development of new inhibitors for these enzymes. mdpi.comnih.gov

Studies on various heterocyclic scaffolds have demonstrated significant inhibitory potential. For instance, a library of novel 1,3-benzoxazine-based aglycones was synthesized and evaluated for their inhibitory effects. nih.gov Among these, compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govmdpi.comoxazin-2-yl)phenol showed potent inhibition against both α-amylase and α-glucosidase, with IC₅₀ values of 11 µM and 11.5 µM, respectively. nih.gov This activity was found to be stronger than that of the standard drug, acarbose (B1664774). nih.gov

Similarly, newly synthesized thiazolidin-4-one derivatives linked to pyrazoles were investigated for their α-amylase inhibitory activity. nih.gov One compound from this series demonstrated a remarkable inhibition of 90.04% at a concentration of 100 μg/mL. nih.gov In another study, 1,2-benzothiazine 1,1-dioxide derivatives were synthesized and tested against α-glucosidase. Several of these compounds, including 11c, 12a, 12d, 12e, and 12g , displayed IC₅₀ values ranging from 18.25 to 35.14 μM, which were superior to acarbose (IC₅₀ = 58.8 μM). mdpi.com The inhibition of these key digestive enzymes represents a viable approach to controlling blood glucose levels in diabetic patients after carbohydrate-rich meals. mdpi.com

Table 1: α-Amylase and α-Glucosidase Inhibition by Benzoxazole and Related Heterocyclic Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govmdpi.comoxazin-2-yl)phenol | α-Amylase | 11 | nih.gov |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govmdpi.comoxazin-2-yl)phenol | α-Glucosidase | 11.5 | nih.gov |

| Derivative 11c | α-Glucosidase | 30.65 | mdpi.com |

| Derivative 12a | α-Glucosidase | 18.25 | mdpi.com |

| Derivative 12d | α-Glucosidase | 20.76 | mdpi.com |

| Derivative 12e | α-Glucosidase | 35.14 | mdpi.com |

| Derivative 12g | α-Glucosidase | 24.24 | mdpi.com |

Neuroprotective and Anti-Alzheimer's Activities

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease (AD), myasthenia gravis, and other neurodegenerative conditions. nih.gov Inhibitors of these enzymes increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cholinergic function. nih.govnih.gov Benzoxazole derivatives have emerged as a significant class of cholinesterase inhibitors.

A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov These compounds were designed to interact with both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.govresearchgate.net The study revealed that these derivatives exhibited inhibitory activity against both enzymes, suggesting their potential as new agents for AD treatment. nih.gov Similarly, other studies on hydrazine-1-carboxamides and 5-aryl-1,3,4-oxadiazol-2-amines have also reported dual inhibition of AChE and BChE. mdpi.commdpi.com For example, N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines showed moderate dual inhibition with IC₅₀ values for AChE ranging from 12.8–99.2 µM. mdpi.com

In a study focused on sulfenylated 5-aminopyrazoles, compound 3b (4-NO₂) demonstrated particularly high potency, with IC₅₀ values of 1.634 ± 0.066 μM against AChE and an exceptionally low 0.0285 ± 0.019 μM against BChE, surpassing the efficacy of standard drugs like donepezil (B133215) and tacrine. nih.gov This highlights the potential of developing highly potent and selective cholinesterase inhibitors from diverse heterocyclic scaffolds.

Table 2: AChE and BChE Inhibition by Benzoxazole Derivatives and Other Heterocycles

| Compound/Derivative Class | Target Enzyme | IC₅₀ Range (µM) | Notable Compound | Notable IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-6-carboxamide benzoxazoles | AChE & BChE | Not specified | - | - | nih.gov |

| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE | 9 - 246 | - | - | nih.gov |

| Sulfenylated 5-aminopyrazoles | AChE | - | 3b (4-NO₂) | 1.634 | nih.gov |

| Sulfenylated 5-aminopyrazoles | BChE | - | 3b (4-NO₂) | 0.0285 | nih.gov |

| N-Dodecyl-5-(hetero)aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8 - 99.2 | - | - | mdpi.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its over-activity can lead to hyperpigmentation disorders. nih.govnih.gov Consequently, tyrosinase inhibitors are sought after for cosmetic and therapeutic applications. nih.gov The benzoxazole scaffold and related structures have been explored for their anti-tyrosinase potential.

Research on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, a class of compounds structurally related to benzoxazoles, identified potent tyrosinase inhibitors. mdpi.com Notably, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) showed extremely high inhibitory activity with an IC₅₀ value of 0.2 ± 0.01 μM, which is 55 times more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed this compound to be a competitive inhibitor, and computational docking suggested that the 2,4-hydroxyl groups on the phenyl ring are crucial for its potent activity. mdpi.com

Other studies have also highlighted the importance of the substitution pattern on the phenyl ring for tyrosinase inhibition. researchgate.net Thiophene chalcone (B49325) derivatives were synthesized and tested, with (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (compound 1c) demonstrating strong competitive inhibition with an IC₅₀ of 0.013 μM. nih.gov Similarly, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs also proved to be potent competitive inhibitors of mushroom tyrosinase, with some being 9 to 29 times more effective than kojic acid. mdpi.com These findings underscore the potential of designing powerful tyrosinase inhibitors based on these heterocyclic systems.

Table 3: Tyrosinase Inhibition by Benzothiazole and Other Heterocyclic Derivatives

| Compound/Derivative | IC₅₀ Value (µM) | Comparison to Kojic Acid | Reference |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | 55-fold more potent | mdpi.com |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 ± 0.64 | Significantly more potent | nih.gov |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs | - | 9 to 29 times more potent | mdpi.com |

Other Investigated Biological Activities

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases, making the development of novel antioxidants a significant area of research. Heterocyclic compounds, including those with a 1,3,4-oxadiazole core, which is structurally related to the benzoxazole moiety, have been investigated for their antioxidant potential. nih.govuobaghdad.edu.iq

A study involving the synthesis of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives evaluated their antioxidant activity through various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) methods. nih.gov The results indicated that compounds bearing electron-donating substituents on the aldehyde-derived portion of the molecule, such as compounds 6a, 6e, and 6c , exhibited significant radical scavenging capabilities. nih.gov

Another research effort focused on derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole. uobaghdad.edu.iq The synthesized compounds were tested for their ability to scavenge free radicals, with compounds 10 and 13 showing the most effective activity against DPPH radicals, even surpassing the performance of the standard antioxidant BHT. uobaghdad.edu.iqresearchgate.net These findings suggest that such heterocyclic structures are promising scaffolds for developing therapies to combat oxidative stress-related disorders. uobaghdad.edu.iqresearchgate.net

Antiviral Activities

The search for new antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral threats and resistance to existing drugs. Benzoxazole and structurally similar benzotriazole (B28993) derivatives have shown potential as antiviral compounds. mdpi.comnih.gov

A study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated significant antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Several compounds, including W9, W13, and W15 , exhibited potent inhibition of virus-induced cytopathic effects and were more effective than the control drug, ribavirin. mdpi.com Further investigation revealed that these compounds target the early stages of viral replication, including RNA and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release. mdpi.com

In a separate line of research, a large library of benzotriazole derivatives was screened for activity against a panel of viruses. nih.gov A number of these compounds were active, with [4-(benzotriazol-2-yl)phenoxy]alkanoic acids showing particular promise against Respiratory Syncytial Virus (RSV) and CVB-5. nih.gov Specifically, compound 56 displayed potent and selective activity against CVB-5 with an EC₅₀ of 0.15 μM, identifying it as a valuable lead for developing new treatments for pathologies associated with this virus. nih.gov Further studies on N-(4-(2H-benzo[d] nih.govmdpi.comresearchgate.nettriazol-2-yl)phenyl)-4-R'-benzamides confirmed the potential of this chemical scaffold for creating new antiviral molecules, with compounds 17 and 18 showing notable activity against CV-B5. openmedicinalchemistryjournal.com

Table 4: Antiviral Activity of Benzoxazole-Related Derivatives

| Compound/Derivative | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| W9 | CVB3 | % Inhibition (160 µM) | 73% | mdpi.com |